molecular formula C15H15N3OS B4276309 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4276309
M. Wt: 285.4 g/mol
InChI Key: VJLHOKCZFFKOTM-UHFFFAOYSA-N
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Description

5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the furan moiety, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it might be studied for its interactions with various biomolecules, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Typically, triazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The furan and phenylethyl groups might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring without additional substituents.

    5-Phenyl-1,2,4-triazole: A triazole ring with a phenyl group.

    4-Methyl-1,2,4-triazole: A triazole ring with a methyl group.

Uniqueness

The uniqueness of 5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of substituents, which might confer unique biological activities or chemical properties not seen in simpler triazole derivatives.

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10(12-6-4-3-5-7-12)18-14(16-17-15(18)20)13-8-9-19-11(13)2/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLHOKCZFFKOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2-methylfuran-3-yl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

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